molecular formula C10H6I2 B597878 1,3-Diiodonaphthalene CAS No. 102589-07-1

1,3-Diiodonaphthalene

Cat. No. B597878
M. Wt: 379.967
InChI Key: NMNWQMBXWXLEIM-UHFFFAOYSA-N
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Description

1,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has an average mass of 379.964 Da and a monoisotopic mass of 379.855865 Da .


Synthesis Analysis

The synthesis of 1,3-Diiodonaphthalene derivatives has been achieved via a novel and flexible sequentially cascade iodocyclization . This method allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives in up to 99% yield under mild conditions . The dihalogenated moiety can be readily introduced into the naphthalenes in a position that is usually not easily functionalized .


Molecular Structure Analysis

The molecular structure of 1,3-Diiodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with two iodine atoms attached at the 1 and 3 positions .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Diiodonaphthalene are not detailed in the search results, the compound’s synthesis involves electrophilic cyclization of nucleophiles with alkyne or allene bound substrates . This method has proven to be an effective strategy for the synthesis of functionalized heterocyclic and carbocyclic compounds .


Physical And Chemical Properties Analysis

1,3-Diiodonaphthalene has a molecular formula of C10H6I2, an average mass of 379.964 Da, and a monoisotopic mass of 379.855865 Da .

Scientific Research Applications

  • Synthesis of Metallocenes and Complexes : 1,3-Diiodonaphthalene has been utilized in the synthesis of metallocenes, such as in the creation of a cymantrene-ferrocene triad (Gronbeck, Matchett, & Rosenblum, 1990). These compounds have potential applications in organometallic chemistry.

  • Preparation of Naphthalene Derivatives : It serves as a precursor for the synthesis of various naphthalene derivatives, as demonstrated in the synthesis of 1,5-disubstituted naphthalenes (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).

  • Facile Synthesis of Halogenated Naphthalenes : The compound is used in the synthesis of halogenated naphthalenes, which are valuable in various chemical transformations (Hellberg, Allared, & Pelcman, 2003).

  • Magnetic Properties and Structural Studies : It has been used in studies investigating the magnetic properties and structural characterizations of nickelocenes (Tritica et al., 2010).

  • Study of Structural Distortions in Hydrocarbons : 1,3-Diiodonaphthalene has been used to study the structural distortions in unsaturated hydrocarbons, enhancing understanding of molecular structures (Bock, Sievert, & Havlas, 1998).

  • Synthesis of Phenalenone Derivatives : Its use in the synthesis of phenalenone derivatives, which have applications as fluorescent chemosensors, highlights its role in creating functional materials (Chen et al., 2011).

  • Development of Novel Synthetic Routes : 1,3-Diiodonaphthalene is instrumental in the development of novel synthetic routes for various chemical compounds, as evidenced in multiple research studies (Kobaisi et al., 2016).

Safety And Hazards

1,3-Diiodonaphthalene is classified as having acute toxicity if swallowed . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product . In case of swallowing, it is advised to call a poison center or doctor .

properties

IUPAC Name

1,3-diiodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNWQMBXWXLEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704763
Record name 1,3-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodonaphthalene

CAS RN

102589-07-1
Record name 1,3-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
17
Citations
LJ Wang, HT Zhu, L Lu, F Yang, XY Liu… - Organic letters, 2012 - ACS Publications
A novel and flexible sequentially cascade iodocyclization for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives in up to 99% yield under mild conditions is …
Number of citations: 47 pubs.acs.org
BJ Bossenbroek - 1967 - search.proquest.com
The ultraviolet and nuclear magnetic resonance spectra have been compared with those of 1, 5~ bis (phenylethynyl)-naphthalene and 1, &-diphenylnaphthalene to determine if there is …
Number of citations: 4 search.proquest.com
T Khan, S Yaragorla - European Journal of Organic Chemistry, 2019 - Wiley Online Library
Iodocyclization of propargyl alcohols is an active area for the construction of hetero/carbocyclic iodides. Ambiphilic reactivity of propargyl alcohols made it more attractive to tune their …
TY Cao, L Qi, LJ Wang - The Journal of Organic Chemistry, 2023 - ACS Publications
We present a facile switchable regioselective 7-endo or 6-exo iodocyclization of O-homoallyl benzimidates here, which affords various iodo-substituted 1,3-oxazines and tetrahydro-1,3-…
Number of citations: 2 pubs.acs.org
S Jiang, H Ma, R Yang, XR Song, Q Xiao - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
Carbo- and heterocycles frequently serve as crucial scaffolds in drugs, natural products, fine chemicals, and biologically and pharmaceutically active compounds. Consequently, the …
Number of citations: 9 pubs.rsc.org
B Gabriele, R Mancuso… - Current Organic Chemistry, 2014 - ingentaconnect.com
Iodocyclization reactions are acquiring an increasing importance in organic synthesis, in view of the possibility to obtain iodine- containing heterocycles starting from readily available …
Number of citations: 49 www.ingentaconnect.com
R Tsuji, K Komatsu, K Takeuchi, M Shiro… - Journal of physical …, 1993 - Wiley Online Library
The molecular structures of 1‐phenyl‐ (5) and 1‐(2‐naphthyl)‐8‐tropylionaphthalene (6) hexafluoroantimonates were determined by x‐ray crystallography and compared with those of 1…
Number of citations: 23 onlinelibrary.wiley.com
J Wang, YJ Deng, XX Yan, YJ Liu, CP Ge… - Organic Chemistry …, 2020 - pubs.rsc.org
An expedient strategy for the synthesis of 3-phosphinoylbenzofurans through a cascade electrophilic phosphination cyclization has been presented. This sequential process was …
Number of citations: 9 pubs.rsc.org
L Wang, L Liu, W Chang, J Li - The Journal of Organic Chemistry, 2018 - ACS Publications
Two divergent cascade reactions of arylalkynols with homopropargylic amines or electron-deficient olefins were developed to synthesize the spiro-isobenzofuran-b-pyrroloquinolines or …
Number of citations: 21 pubs.acs.org
H Linschitz, MG Berry, D Schweitzer - Journal of the American …, 1954 - ACS Publications
Rigid solutions of alkali metals in solvents containing methylamine show an absorption peakat 6000 Á. Upon illumina-tion, a new band appears in the near infrared while the 6000 A. …
Number of citations: 131 pubs.acs.org

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